5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid
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Overview
Description
5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid: is a synthetic organic compound with a complex structure. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also includes a carboxylic acid group, a tert-butyl group, and a diethylaminomethyl group, making it a molecule of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms and binding sites.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-tert-Butyl-4-aminomethyl-2-methyl-furan-3-carboxylic acid
- 5-tert-Butyl-4-diethylaminomethyl-2-ethyl-furan-3-carboxylic acid
- 5-tert-Butyl-4-diethylaminomethyl-2-methyl-thiophene-3-carboxylic acid
Comparison: Compared to similar compounds, 5-tert-Butyl-4-diethylaminomethyl-2-methyl-furan-3-carboxylic acid is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
435341-89-2 |
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Molecular Formula |
C15H26ClNO3 |
Molecular Weight |
303.82 g/mol |
IUPAC Name |
5-tert-butyl-4-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-7-16(8-2)9-11-12(14(17)18)10(3)19-13(11)15(4,5)6;/h7-9H2,1-6H3,(H,17,18);1H |
InChI Key |
MHWDEEJLEWFJLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)C(C)(C)C |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)C(C)(C)C.Cl |
solubility |
not available |
Origin of Product |
United States |
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